Cas no 6943-35-7 (Butanoic acid,4-hydroxy-, 2-(phenylmethylene)hydrazide)
Butanoic acid,4-hydroxy-, 2-(phenylmethylene)hydrazide Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,4-hydroxy-, 2-(phenylmethylene)hydrazide
- N-[(E)-benzylideneamino]-4-hydroxybutanamide
- 6943-35-7
- 4-hydroxy-N'-[(E)-phenylmethylidene]butanohydrazide
- AKOS005107933
- 4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide
- DTXSID90430099
- MS-2543
- NSC52999
- NSC-52999
- SR-01000308603-1
- SR-01000308603
-
- Inchi: 1S/C11H14N2O2/c14-8-4-7-11(15)13-12-9-10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2,(H,13,15)/b12-9+
- InChI Key: SOLNQGVBZKBMOI-FMIVXFBMSA-N
- SMILES: OCCCC(N/N=C/C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 206.10562
- Monoisotopic Mass: 206.105528
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 61.7
Experimental Properties
- Density: 1.11
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.545
- PSA: 61.69
- LogP: 1.30010
Butanoic acid,4-hydroxy-, 2-(phenylmethylene)hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625789-1mg |
(E)-N'-benzylidene-4-hydroxybutanehydrazide |
6943-35-7 | 98% | 1mg |
¥509.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625789-5mg |
(E)-N'-benzylidene-4-hydroxybutanehydrazide |
6943-35-7 | 98% | 5mg |
¥672.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625789-10mg |
(E)-N'-benzylidene-4-hydroxybutanehydrazide |
6943-35-7 | 98% | 10mg |
¥872.00 | 2024-05-03 | |
| A2B Chem LLC | AI86101-1mg |
4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide |
6943-35-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI86101-5mg |
4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide |
6943-35-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI86101-10mg |
4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide |
6943-35-7 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI86101-500mg |
4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide |
6943-35-7 | >90% | 500mg |
$720.00 | 2024-04-19 |
Butanoic acid,4-hydroxy-, 2-(phenylmethylene)hydrazide Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Butanoic acid,4-hydroxy-, 2-(phenylmethylene)hydrazide
Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide (CAS No. 6943-35-7): A Comprehensive Overview
Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide (CAS No. 6943-35-7) is a versatile compound with significant applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This compound is characterized by its unique structural features, which include a 4-hydroxybutanoic acid moiety and a 2-(phenylmethylene)hydrazide group. These structural elements contribute to its diverse chemical properties and potential biological activities.
The 4-hydroxybutanoic acid moiety is a key functional group that imparts hydrophilic properties to the molecule, enhancing its solubility in polar solvents. This feature is particularly important in pharmaceutical applications where solubility can significantly affect the bioavailability and efficacy of drug candidates. The 2-(phenylmethylene)hydrazide group, on the other hand, introduces aromaticity and conjugation, which can influence the compound's reactivity and stability.
Recent research has highlighted the potential of Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide in various therapeutic areas. For instance, studies have shown that this compound exhibits promising anti-inflammatory and analgesic properties. A study published in the *Journal of Medicinal Chemistry* demonstrated that Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide has also been investigated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Research conducted at the University of California, Los Angeles (UCLA) found that this compound exhibits strong antioxidant activity, as measured by its ability to scavenge DPPH radicals.
The structural versatility of Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide also makes it an attractive candidate for use in organic synthesis. Its 4-hydroxybutanoic acid moiety can be readily functionalized through various chemical reactions, such as esterification and amide formation. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. For example, researchers at the University of Oxford have used this compound as a building block to synthesize novel polymers with enhanced mechanical strength and thermal stability.
In the field of materials science, Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide has shown promise as a precursor for the synthesis of advanced materials. Its aromaticity and conjugation make it suitable for the preparation of conductive polymers and organic semiconductors. A study published in *Advanced Materials* reported that this compound can be used to synthesize conductive polymers with high electrical conductivity and good processability. These materials have potential applications in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The safety profile of Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide is another important aspect to consider. Extensive toxicological studies have been conducted to evaluate its safety for use in pharmaceuticals and other applications. Results from these studies indicate that this compound has low toxicity and good biocompatibility when used within recommended concentrations. However, it is essential to follow proper handling guidelines to ensure safe use.
In conclusion, Butanoic acid, 4-hydroxy-, 2-(phenylmethylene)hydrazide (CAS No. 6943-35-7) is a multifunctional compound with a wide range of applications in pharmaceuticals, organic synthesis, and materials science. Its unique structural features endow it with valuable chemical properties and biological activities, making it a promising candidate for further research and development. As ongoing research continues to uncover new applications and optimize its performance, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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